2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride
Description
Properties
Molecular Formula |
C12H16Cl2N2 |
|---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
2-(6-methylquinolin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H14N2.2ClH/c1-9-2-3-12-11(6-9)7-10(4-5-13)8-14-12;;/h2-3,6-8H,4-5,13H2,1H3;2*1H |
InChI Key |
SDVXDBPQKXQMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methylquinoline.
Alkylation: The 6-methylquinoline undergoes alkylation with an appropriate alkylating agent to introduce the ethan-1-amine group.
Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Alkylation: Using large-scale reactors for the alkylation step.
Purification: Employing industrial purification techniques such as crystallization and filtration.
Formation of Dihydrochloride Salt: Converting the amine to its dihydrochloride form using industrial-grade hydrochloric acid.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized through a multi-step process involving condensation, reduction, and salt formation. Key reactions include:
Step 1: Formation of the Quinoline Core
The quinoline backbone is synthesized via cyclization reactions. For example, Friedländer heterocyclization (commonly used for quinoline derivatives) involves condensation of 2-aminobenzaldehyde derivatives with active methylene compounds under basic conditions . While this method is not directly described for 2-(6-methylquinolin-3-yl)ethan-1-amine, analogous procedures highlight the role of:
-
Knoevenagel condensation to form α,β-unsaturated intermediates.
-
In situ nitro reduction using Fe/AcOH to generate reactive amine intermediates .
Step 2: Functionalization of the Quinoline Sidechain
The ethanamine sidechain is introduced via nucleophilic substitution or reductive amination. For instance:
-
Nucleophilic substitution at the 3-position of 6-methylquinoline using chloroethylamine derivatives.
-
Reduction of imine intermediates (e.g., using NaBH₄ or catalytic hydrogenation) to yield the primary amine.
Step 3: Salt Formation
Treatment with HCl gas or aqueous HCl converts the free amine into its dihydrochloride salt, enhancing solubility and stability.
Reaction Mechanisms and Conditions
The compound participates in reactions typical of primary amines and aromatic quinolines:
Nucleophilic Substitution
The ethanamine sidechain acts as a nucleophile. For example:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | Alkyl halides, DIPEA, DMF | N-Alkylated derivatives | 60–85% |
| Acylation | Acetyl chloride, TEA | N-Acetylated analogs | 70–90% |
Condensation Reactions
The amine group forms Schiff bases with aldehydes/ketones:
-
Schiff base formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux yields imine derivatives .
-
Mechanism : Protonation of the aldehyde, nucleophilic attack by the amine, and dehydration .
Complexation with Metal Ions
The nitrogen atoms in the quinoline and amine groups coordinate transition metals:
| Metal Ion | Ligand Ratio | Application |
|---|---|---|
| Cu²⁺ | 1:2 | Catalytic oxidation studies |
| Fe³⁺ | 1:1 | Sensor development |
Biological Activity and Pharmacological Reactions
The compound interacts with biological targets through:
-
Hydrogen bonding : The amine and quinoline nitrogen atoms form H-bonds with enzyme active sites (e.g., BCL6 inhibitors) .
-
π-π stacking : The aromatic quinoline ring interacts with hydrophobic protein pockets .
Key Findings
-
Antimicrobial Activity : Derivatives show moderate activity against E. coli (MIC: 32 µg/mL) and S. aureus (MIC: 16 µg/mL).
-
Anticancer Potential : IC₅₀ values of 8–12 µM reported in breast cancer cell lines (MCF-7).
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C.
-
pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis in alkaline media (pH > 8).
Scientific Research Applications
2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Salt Form: Dihydrochloride salts (target compound, ) generally exhibit higher solubility than monohydrochloride salts (), aiding bioavailability .
Crystallographic and Computational Insights
The SHELX software suite () is widely used for crystallographic refinement of small molecules and macromolecules.
Biological Activity
2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride is a chemical compound with significant biological activity, primarily due to its unique structure which includes a quinoline moiety. This compound has garnered attention in pharmaceutical research for its potential applications in treating various diseases, including cancer and infectious diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.
- Molecular Formula : C₁₂H₁₆Cl₂N₂
- Molecular Weight : 259.17 g/mol
- Structure : The compound features an amino group attached to a quinoline ring, enhancing its solubility and reactivity in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells.
- Cell Signaling Modulation : Preliminary studies suggest that it may modulate cellular signaling pathways by interacting with specific receptors or enzymes involved in disease progression.
- Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties, suggesting that this compound may also possess such activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Potential to inhibit cancer cell proliferation through topoisomerase inhibition. |
| Antimicrobial | May exhibit activity against various pathogens due to its quinoline structure. |
| Anti-inflammatory | Structural similarities with other quinolines known for anti-inflammatory effects. |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antitumor Activity : A study demonstrated that quinoline derivatives can enhance the efficacy of existing chemotherapeutics by increasing their intracellular concentrations . Specifically, compounds structurally related to this compound showed significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : Research indicated that quinoline-based compounds exhibit substantial antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) were reported as low as 50 µM for related quinoline structures .
- Binding Affinity Studies : Molecular docking simulations have been utilized to assess the binding affinity of this compound to various biological targets, revealing potential interactions with proteins implicated in disease pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methylquinoline | Quinoline core | Antimicrobial activity |
| 2-Aminoquinoline | Amino group on quinoline | Antiparasitic properties |
| 4-(6-Methylquinolin-3-yl)-1H-pyrazole | Quinoline and pyrazole structures | Potential anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride, and what reaction conditions are critical for optimizing yield?
- The synthesis typically involves constructing the quinoline core followed by functionalization. A Vilsmeier-Haack reaction using reagents like MSCL-DMF/DMAC can introduce formyl/acetyl groups to quinoline intermediates, which are then reduced to amines (e.g., via LiAlH) and converted to dihydrochloride salts using HCl . Key conditions include temperature control (0–5°C during acidification) and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, methanol/dichloromethane) or recrystallization (ethanol/water) ensures high purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- 1H/13C NMR : Assign peaks for the quinoline aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and amine protons (broad signals, δ 1.5–2.5 ppm) .
- Mass Spectrometry (ESI/HRMS) : Confirm molecular ion peaks ([M+H] or [M-Cl]) and isotopic patterns matching the molecular formula .
- X-ray Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) and ORTEP-3 for visualizing thermal ellipsoids and packing diagrams .
Q. What purification techniques are effective for isolating the dihydrochloride salt form?
- Recrystallization in ethanol/water (1:3 v/v) yields high-purity crystals. For complex mixtures, gradient elution via silica gel chromatography (methanol:ammonia in DCM) resolves amine intermediates before salt formation .
Advanced Research Questions
Q. How should researchers address discrepancies in crystallographic data refinement, such as twinning or disorder?
- In SHELXL, apply the
TWINcommand for twinned data and usePARTinstructions to model disordered regions (e.g., methyl group rotation). Validate with R and GooF metrics. Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. What strategies improve reaction yields during the alkylation or reduction steps of intermediate synthesis?
- Optimize solvent polarity (e.g., THF for alkylation, ethanol for reductions) and catalyst loading (e.g., 10% Pd/C for hydrogenation). Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and quench reactions at 80% conversion to minimize byproducts .
Q. How can the biological activity of this compound be evaluated in vitro, and what controls are necessary?
- Conduct kinase inhibition assays (e.g., PI3Kδ IC determination via fluorescence polarization) using ATP-competitive controls. Include off-target panels (e.g., 50+ kinases) to assess selectivity. Use deuterated analogs (e.g., D-methyl groups) in metabolic stability assays to track degradation .
Q. What are the implications of the dihydrochloride salt form on solubility and stability compared to the free base?
- The salt enhances aqueous solubility (critical for in vitro assays) but may hygroscopicity. Stability studies under accelerated conditions (40°C/75% RH) with periodic HPLC monitoring (C18 column, 0.1% TFA mobile phase) can identify degradation pathways (e.g., deamination or hydrolysis) .
Q. How can isotopic labeling (e.g., C, H) be incorporated for mechanistic or metabolic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
